(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride basic properties
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride basic properties
An In-depth Technical Guide to (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride: Properties and Applications
Introduction
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is a specialized bifunctional building block of significant interest to researchers and scientists in drug discovery and development. Its unique structure, combining a reactive boronic acid, a nucleophilic aminomethyl group, and a strategically placed fluorine atom, makes it a highly valuable reagent in medicinal chemistry. Boronic acids are renowned for their role as versatile intermediates in organic synthesis, primarily due to their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions.[1] The incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity.[2]
This guide provides a comprehensive overview of the core properties, synthetic utility, and handling considerations for (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride, offering field-proven insights for its effective application in research and development settings.
Physicochemical and Structural Properties
The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is typically supplied as a white to off-white solid.[3] The hydrochloride salt form enhances its stability and solubility in polar solvents compared to the free base.
Below is the chemical structure of the compound:
Caption: 2D Structure of (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 850568-03-5 | [4] |
| Molecular Formula | C₇H₁₀BClFNO₂ | [4] |
| Molecular Weight | 205.42 g/mol | [4] |
| IUPAC Name | [2-(aminomethyl)-5-fluorophenyl]boronic acid;hydrochloride | [] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 152-158°C | [] |
| Storage Temperature | 2-8°C, under inert gas | [4][6] |
| Purity | Typically ≥97% | |
The boronic acid moiety is a Lewis acid, while the aminomethyl group is basic. The pKa of the boronic acid is influenced by the electron-withdrawing fluorine atom, and the acidity of the ammonium group is typical for a primary benzylamine hydrochloride. The predicted pKa for the non-fluorinated analog (2-(aminomethyl)phenyl)boronic acid is approximately 8.23, which suggests the boronic acid hydroxyls are weakly acidic.[6]
Central Role in Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[7] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl structures, which are prevalent in many drug candidates.[8]
The reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate. The general catalytic cycle proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality in Application:
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Why this specific boronic acid? The presence of the aminomethyl group provides a critical advantage. After the Suzuki coupling reaction forms the core biaryl scaffold, the primary amine serves as a versatile functional handle for subsequent chemical modifications. It can be acylated, alkylated, or used in reductive amination to build out diverse chemical libraries for structure-activity relationship (SAR) studies.
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The Role of Fluorine: The fluorine atom at the 5-position is not merely an inert substituent. Its high electronegativity can alter the electronic properties of the aromatic ring, which can be beneficial for target binding. Furthermore, fluorine substitution is a well-established strategy in medicinal chemistry to block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.[2]
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Reaction Stability: While boronic acids are generally stable, some, particularly certain heteroaryl and polyfluorophenyl boronic acids, can be prone to decomposition (protodeboronation) under the basic conditions of the reaction.[9] The stability of (2-(Aminomethyl)-5-fluorophenyl)boronic acid is generally sufficient for standard coupling protocols, though masking it as a more stable boronate ester (e.g., using diethanolamine) is a potential strategy if decomposition is observed.[10]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This section provides a detailed, self-validating methodology for a typical cross-coupling reaction.
Objective: To couple (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride with 4-bromoanisole to synthesize the corresponding biaryl product.
Materials:
-
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride (1.2 mmol, 1.2 eq).
-
Add 4-bromoanisole (1.0 mmol, 1.0 eq).
-
Add potassium carbonate (3.0 mmol, 3.0 eq). The use of a base is critical to activate the boronic acid for transmetalation.[11]
-
Add the palladium catalyst, such as a pre-catalyst mixture of Pd(OAc)₂ (0.02 mmol, 2 mol%) and PPh₃ (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
-
Solvent Addition and Reaction:
-
Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The aqueous phase is often necessary for the base to function effectively.
-
Heat the reaction mixture to 80-100°C with vigorous stirring.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical endpoint is the consumption of the limiting reagent (4-bromoanisole). The reaction time can range from 2 to 16 hours.
-
-
Workup and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
-
-
Characterization:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are synthesized from authoritative safety data sheets (SDS).
-
Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12] It may be harmful if swallowed.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[14]
-
Handling:
-
First Aid:
-
Storage:
Conclusion
(2-(Aminomethyl)-5-fluorophenyl)boronic acid hydrochloride is more than a mere chemical reagent; it is a strategic tool for molecular design in pharmaceutical research. Its trifunctional nature—a stable and reactive boronic acid for scaffold construction, a strategically placed fluorine atom for property modulation, and a versatile aminomethyl handle for diversification—provides a powerful platform for generating novel chemical entities. A thorough understanding of its properties, coupled with meticulous execution of synthetic protocols like the Suzuki-Miyaura coupling, enables researchers to harness its full potential in the complex journey of drug discovery.
References
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Pharmaffiliates. 2-Aminomethyl-5-fluorophenylboronic acid hydrochloride | CAS No: 850568-03-5. [Link]
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Angene Chemical. Safety Data Sheet: m-Aminophenyl Tosylate. [Link]
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PubChem. Boronic acid, B-(3-(aminomethyl)phenyl)-, hydrochloride (1:1). [Link]
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PubChem. (4-(Aminomethyl)phenyl)boronic acid. [Link]
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ResearchGate. How does fluorinated boronic acids influences the Suzuki coupling reactions?. [Link]
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AME Publishing Company. Fluorine in drug discovery: Role, design and case studies. [Link]
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National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
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PubChem. (3-(Aminomethyl)phenyl)boronic acid. [Link]
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ResearchGate. Selected boronic acids and their pKa values. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. 2-Aminomethyl-5-fluorophenyl-boronic acid. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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National Center for Biotechnology Information. A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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YouTube. Masking Boronic Acids for Suzuki Coupling. [Link]
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Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]
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